molecular formula C9H17NO2 B582565 Ethyl 4,4-dimethylpyrrolidine-3-carboxylate CAS No. 1245649-01-7

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B582565
CAS No.: 1245649-01-7
M. Wt: 171.24
InChI Key: HRUQRKOQOOUEJT-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C₉H₁₇NO₂. It is characterized by a pyrrolidine ring substituted with ethyl and dimethyl groups. This compound is typically found as a colorless liquid or white crystalline solid . It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-dimethylpyrrolidine-3-carboxylate typically involves the reaction of 4,4-dimethylpyrrolidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with neurological activity.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific substitutions, which confer distinct chemical and biological properties. The ethyl and dimethyl groups enhance its lipophilicity and stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

ethyl 4,4-dimethylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-10-6-9(7,2)3/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUQRKOQOOUEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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